1-(3-Nitrophenyl)-2-thiourea

Urea Transporter Diuretics Renal Physiology

1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8) is the most potent non-selective inhibitor of both UT-A1 and UT-B urea transporters, a distinction driven exclusively by its meta-nitro substitution. Unlike the para-isomer (selective UT-A1) or unsubstituted phenyl-thiourea, this compound provides balanced dual inhibition essential for urea-driven diuretic research. It also serves as a selective SLC5A8 tumor-suppressor probe. For analytical method development, its sharp melting point (189°C) ensures reliable reference standard performance. Specify this exact isomer to guarantee target engagement and avoid the inferior pharmacology of close analogs.

Molecular Formula C7H7N3O2S
Molecular Weight 197.22 g/mol
CAS No. 709-72-8
Cat. No. B1302530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Nitrophenyl)-2-thiourea
CAS709-72-8
Molecular FormulaC7H7N3O2S
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N
InChIInChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13)
InChIKeyHQEMUQNZGCZHHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.04 M

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8): A Potent, Non-Selective Urea Transporter Inhibitor for Renal Physiology and Diuretic Research


1-(3-Nitrophenyl)-2-thiourea (CAS 709-72-8), also known as (3-nitrophenyl)thiourea, is a small-molecule organosulfur compound belonging to the thiourea class [1]. With a molecular formula of C7H7N3O2S and a molecular weight of 197.21 g/mol, it is characterized by a melting point of 189°C and a predicted density of 1.524 g/cm³ . This compound has garnered attention as a research tool, primarily for its potent inhibitory activity against urea transporters (UTs) and the solute carrier family 5 member 8 (SLC5A8) transporter [1], .

Why 1-(3-Nitrophenyl)-2-thiourea is Not Interchangeable with Other Thiourea Derivatives in Urea Transport Studies


The thiourea class exhibits a wide range of biological activities, but the specific positioning and electronic properties of substituents on the phenyl ring dramatically alter their potency and selectivity for molecular targets. 1-(3-Nitrophenyl)-2-thiourea is not simply a generic thiourea; its meta-nitro substitution confers a unique inhibitory profile that is distinct from its para- or ortho-substituted isomers and other thiourea analogs [1]. For instance, while 1-phenyl-2-thiourea is a known tyrosinase inhibitor [2], and 4-nitrophenyl-thiourea acts as a selective UT-A1 inhibitor [1], the 3-nitro isomer is the most potent non-selective inhibitor of both UT-A1 and UT-B urea transporters [1]. This specificity means that substituting 1-(3-Nitrophenyl)-2-thiourea with a closely related analog will result in significantly different, and likely inferior, pharmacological outcomes for targeted research on urea transport or SLC5A8 function.

Quantitative Evidence for 1-(3-Nitrophenyl)-2-thiourea: Potency, Selectivity, and Target Engagement Compared to Analogs


Superior Urea Transporter (UT-A1/UT-B) Inhibition Compared to Para- and Ortho-Nitro Analogs

1-(3-Nitrophenyl)-2-thiourea demonstrates the highest potency among nitrophenyl thiourea isomers for inhibiting both UT-A1 and UT-B urea transporters [1]. In a direct head-to-head comparison, its IC50 for both transporters was determined to be ~0.2 mM [1]. This is substantially more potent than the 4-nitrophenyl analog, which is less active and shows selectivity for UT-A1 (IC50 1.3 mM) over UT-B (IC50 ~10 mM) [1]. The 2-nitrophenyl analog also displayed reduced activity, with an IC50 of 9.3 mM for UT-A1 and 4.8 mM for UT-B [1].

Urea Transporter Diuretics Renal Physiology

Defined Role as a SLC5A8 (SMCT1) Transporter Inhibitor, a Target Not Addressed by Common Thioureas

Unlike 1-phenyl-2-thiourea, which is a classic tyrosinase inhibitor, or 4-nitrophenyl-thiourea, which is a β3-adrenergic receptor agonist [1], 1-(3-nitrophenyl)-2-thiourea is specifically characterized as a small-molecule inhibitor of the transporter protein SLC5A8 . SLC5A8 is a sodium-coupled monocarboxylate transporter and a recognized tumor suppressor gene [2]. The compound's inhibition of SLC5A8 is a key differentiator, providing a tool for a distinct biological pathway not typically targeted by other thiourea analogs.

SLC5A8 Monocarboxylate Transporter Cancer Biology

Physicochemical Properties (Melting Point) Differentiate 3-Nitro Isomer from 2- and 4-Nitro Analogs

The meta-nitro substitution pattern of 1-(3-nitrophenyl)-2-thiourea confers a distinct melting point of 189°C . This differentiates it from its positional isomers, the 2-nitrophenyl and 4-nitrophenyl analogs, which have different reported melting points (e.g., 4-nitrophenyl-thiourea has a melting point of ~200-202°C) .

Physicochemical Properties Analytical Chemistry Quality Control

Optimal Research and Industrial Applications for 1-(3-Nitrophenyl)-2-thiourea


Development of Novel Salt-Sparing Diuretics Targeting Urea Transporters

As the most potent, non-selective inhibitor of both UT-A1 and UT-B urea transporters [1], 1-(3-nitrophenyl)-2-thiourea serves as a key chemical probe and lead compound for developing a new class of diuretics [1]. Its balanced inhibition profile is mechanistically distinct from conventional thiazide or loop diuretics, which act on sodium transporters, making it a valuable tool for investigating urea-driven urine concentration mechanisms and for screening new analogs with improved potency or selectivity.

Investigating SLC5A8 Transporter Function in Cancer and Metabolism

Researchers studying the tumor suppressor SLC5A8, a sodium-coupled monocarboxylate transporter, can use 1-(3-nitrophenyl)-2-thiourea as a selective inhibitor to probe its functional role in various models , [2]. This is particularly relevant for colon, gastric, and other cancers where SLC5A8 is known to be silenced [2]. The compound enables studies of SLC5A8-mediated transport of substrates like butyrate, lactate, and pyruvate, and its impact on cell proliferation and metabolism [2].

Quality Control Standard for Analytical Method Development

The well-defined physical properties of 1-(3-nitrophenyl)-2-thiourea, including a distinct melting point of 189°C , make it suitable for use as a reference standard in analytical chemistry. It can be employed to develop and validate methods like HPLC or LC-MS for the detection and quantification of thiourea derivatives in complex mixtures, ensuring specificity against its closely related positional isomers .

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